1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS It is a derivative of propiophenone, featuring an ethyl group and a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals with specific biological targets.
Industry: It can be used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence the compound’s reactivity and binding affinity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)phenyl)propan-1-one
- 1-(4-(Methylthio)phenyl)propan-1-one
- 1-(3-Ethylphenyl)propan-1-one
Uniqueness
1-(3-Ethyl-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the ethyl and methylthio groups on the phenyl ring
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(3-ethyl-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-7-6-8-10(11(13)5-2)12(9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
QAUGFFCPXZDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)CC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.